

# Synthesis and chemical properties of Flupirtine Maleate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flupirtine Maleate*

Cat. No.: *B195951*

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An In-depth Technical Guide to the Synthesis and Chemical Properties of **Flupirtine Maleate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Flupirtine is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action as a selective neuronal potassium channel opener.<sup>[1]</sup> This technical guide provides a comprehensive overview of the synthesis and chemical properties of its maleate salt, **Flupirtine Maleate**. The document details the synthetic pathways, experimental protocols, and key chemical characteristics relevant to researchers and drug development professionals. Furthermore, it elucidates the signaling pathway central to its pharmacological activity.

## Chemical Properties of Flupirtine Maleate

**Flupirtine Maleate** is the maleate salt of Flupirtine, a triaminopyridine derivative.<sup>[2]</sup> It is utilized as the salt form because the flupirtine base is poorly soluble in water.<sup>[2]</sup> The compound is a white to off-white, odorless crystalline solid or powder.<sup>[3]</sup>

## Quantitative Data

The key chemical and physical properties of **Flupirtine Maleate** are summarized in the table below for easy reference and comparison.

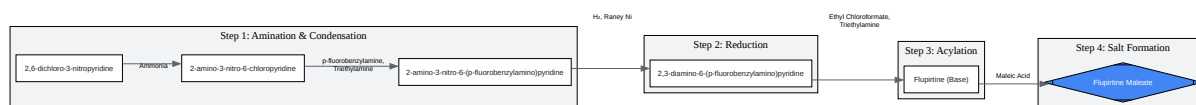
Property	Value	Citations
IUPAC Name	(2Z)-but-2-enedioic acid;ethyl N-(2-amino-6-[[[4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate	
Synonyms	2-Amino-3-(ethoxycarbonylamino)-6-(4-fluorobenzylamino)pyridine maleate salt	
CAS Number	75507-68-5	
Molecular Formula	C <sub>15</sub> H <sub>17</sub> FN <sub>4</sub> O <sub>2</sub> • C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> (or C <sub>19</sub> H <sub>21</sub> FN <sub>4</sub> O <sub>6</sub> )	
Molecular Weight	420.4 g/mol	
Appearance	White to off-white powder/crystal	
Melting Point	175.5-176°C, 177°C, 186-188°C, 210-215°C (Values vary across sources)	
pKa (Strongest Basic)	7.5	
pKa (Strongest Acidic)	12.9	
Solubility	- Water: Slightly soluble, freely soluble. - DMSO: Soluble to 20 mg/mL, 100 mM. - DMF: Soluble to 30 mg/mL. - Ethanol: Soluble to 10 mM.	
Stability & Storage	Stable for ≥4 years when stored at -20°C. Recommended storage at 2-8°C. Should be stored in a cool, dry place away from direct sunlight.	

# Synthesis of Flupirtine Maleate

The synthesis of **Flupirtine Maleate** is a multi-step process that typically starts from 2,6-dichloro-3-nitropyridine. The overall synthetic route involves amination, reduction of the nitro group, acylation, and finally, salt formation.

## Synthetic Pathway

The general synthetic scheme is outlined below. The process begins with the selective amination of a di-substituted pyridine ring, followed by the introduction of the fluorobenzylamino group. The nitro group is then reduced to an amine, which is subsequently acylated to form the carbamate. The final step involves the reaction with maleic acid to yield the desired maleate salt.



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Caption: General synthetic pathway for **Flupirtine Maleate**.

## Experimental Protocols

The following protocols are derived from patent literature and represent common methods for the synthesis of **Flupirtine Maleate**.

### Step 1: Synthesis of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine

- Charge a reaction vessel with 100g of 2-amino-3-nitro-6-chloro-pyridine and 800 mL of water.

- Add 90g of p-fluorobenzylamine dropwise to the reaction mixture at a temperature of 20-25°C.
- Subsequently, add 87g of triethylamine dropwise while maintaining the temperature at 20-25°C.
- After the addition is complete, stir the reaction mass at 40-45°C for 30 minutes.
- Heat the mixture to 80-85°C and maintain stirring at this temperature for 3-4 hours.
- Monitor the reaction for completion.

#### Step 2 & 3: Hydrogenation and Acylation to form Flupirtine Base

- In an autoclave, combine 100g of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine with 500 mL of 1,4-dioxane and 20 mL of aqueous ammonia solution.
- Add 10g of Raney nickel catalyst under a nitrogen atmosphere.
- Hydrogenate the mixture at 75-80°C for 2-3 hours under a pressure of 4-5 kg.
- After the reaction is complete, cool the mixture and filter off the catalyst at 40-45°C.
- To the filtrate, slowly add 45 mL of ethyl chloroformate at a temperature of 5-10°C.
- Raise the temperature to 25-30°C and add 80 mL of triethylamine under a nitrogen atmosphere.
- Heat the reaction mass to 55-60°C and stir for 3-4 hours to yield the Flupirtine base.

#### Step 4: Salt Formation to Yield **Flupirtine Maleate**

- Distill the reaction mass from the previous step under vacuum to remove 70-80% of the solvent.
- Prepare an aqueous solution of maleic acid by dissolving 72g in 2000 mL of demineralized water at 65-70°C.

- Add the concentrated reaction mass containing the Flupirtine base to the hot maleic acid solution.
- Maintain the mixture at 65-70°C for 2 hours under a nitrogen atmosphere to precipitate crude **Flupirtine Maleate** as a solid.
- Cool the reaction mass to 25-30°C over 5-6 hours and hold at this temperature for an additional 2-3 hours.
- Filter the solid product, wash the wet cake with 200 mL of water, and dry to obtain the final product.

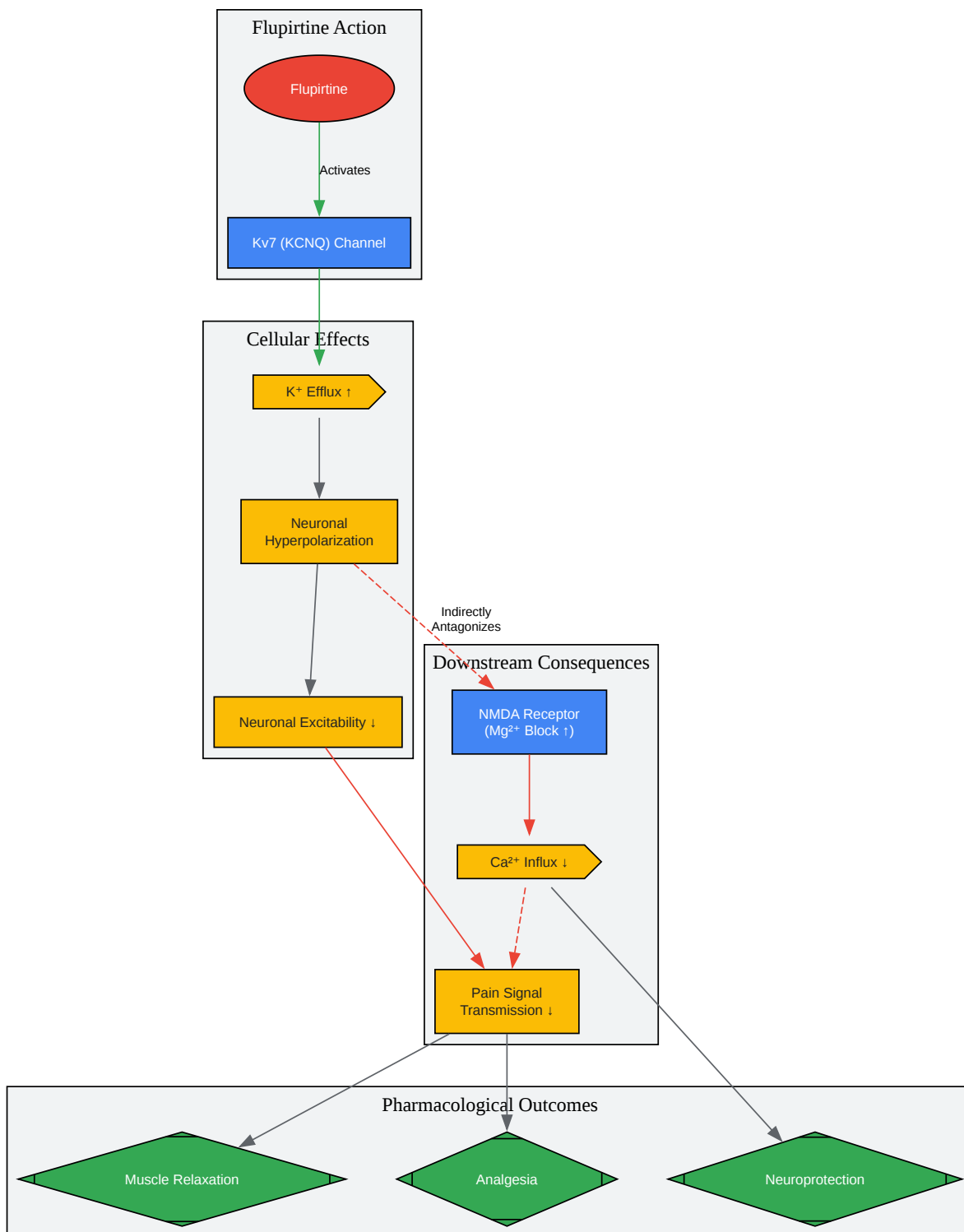
## Mechanism of Action: Signaling Pathway

Flupirtine's analgesic and muscle relaxant properties stem from its unique mechanism as a selective neuronal potassium channel opener (SNEPO). It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.

## Signaling Cascade

The activation of Kv7 channels by Flupirtine leads to an efflux of potassium ions ( $K^+$ ) from the neuron. This efflux causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold, thereby decreasing overall neuronal excitability. This reduction in excitability is the primary source of its analgesic effect.

Furthermore, this membrane stabilization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor. By hyperpolarizing the membrane, Flupirtine enhances the voltage-dependent magnesium ( $Mg^{2+}$ ) block of the NMDA receptor channel, preventing excessive calcium ( $Ca^{2+}$ ) influx that is associated with central sensitization and chronic pain states.



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Caption: Signaling pathway of Flupirtine's mechanism of action.

## Conclusion

**Flupirtine Maleate** remains a compound of significant interest due to its distinct, non-opioid mechanism of action. This guide provides a foundational resource for professionals engaged in its study and development, offering detailed insights into its synthesis and core chemical properties. The provided protocols and pathway diagrams serve as practical tools for laboratory work and conceptual understanding. As with any active pharmaceutical ingredient, appropriate safety precautions should be observed during handling and synthesis.

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## References

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- To cite this document: BenchChem. [Synthesis and chemical properties of Flupirtine Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195951#synthesis-and-chemical-properties-of-flupirtine-maleate]

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